

# Vulgaxanthin I: Application Notes and Protocols for Cosmetic Formulations

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## Compound of Interest

Compound Name: *Vulgaxanthin I*

Cat. No.: *B3165861*

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## Introduction

**Vulgaxanthin I**, a yellow-orange betaxanthin pigment found in plants such as beetroot (*Beta vulgaris*) and dragon fruit (*Hylocereus* spp.), is emerging as a promising bioactive ingredient for cosmetic formulations. Its potential benefits for skin health are attributed to its antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols for researchers and formulators interested in incorporating **Vulgaxanthin I** into cosmetic products. While research on **Vulgaxanthin I** is ongoing, this guide consolidates available data and outlines experimental procedures for its evaluation and application.

## Physicochemical Properties

Property	Value	Reference
Chemical Formula	C <sub>14</sub> H <sub>17</sub> N <sub>3</sub> O <sub>7</sub>	--INVALID-LINK--
Molar Mass	339.30 g/mol	--INVALID-LINK--
Appearance	Yellow-orange pigment	General Knowledge
Solubility	Water-soluble	General Knowledge
Absorption Maxima (λ <sub>max</sub> )	~476 nm	[1]

# Bioactivities of Vulgaxanthin I for Cosmetic

## Applications

### Antioxidant Activity

**Vulgaxanthin I** exhibits radical scavenging capabilities, which can help protect the skin from oxidative stress induced by environmental aggressors like UV radiation and pollution. Oxidative stress is a key contributor to premature skin aging.

#### Quantitative Data Summary: Antioxidant Activity of Betalains

Assay	Test Substance	Concentration	Result	Reference
DPPH Radical Scavenging	Betanin	20 $\mu$ M	~71% inhibition	[2]
Superoxide Radical Scavenging	Vulgaxanthin I	20 $\mu$ M & 80 $\mu$ M	<30% inhibition	[3]
Peroxyl Radical Scavenging	Betanidin	-	10.70 mol-TE/mol-compound	[4]
Peroxyl Radical Scavenging	Betanin	-	3.31 mol-TE/mol-compound	[4]

Note: Data for **Vulgaxanthin I** in a cell-free DPPH assay is not readily available in the reviewed literature. The provided data for betanin and betanidin, other betalains, offer a comparative perspective.

### Anti-inflammatory Activity

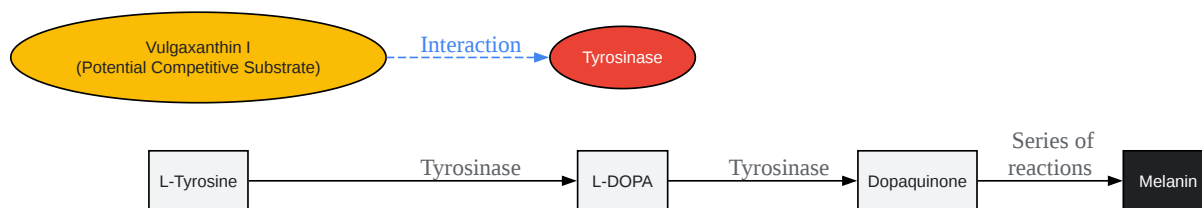
Inflammation is an underlying factor in various skin conditions, including acne, rosacea, and sensitivity. **Vulgaxanthin I** has demonstrated the ability to downregulate the expression of pro-inflammatory mediators in intestinal cells, suggesting its potential to soothe and calm irritated skin.[5][6]

Quantitative Data Summary: Anti-inflammatory Effects of **Vulgaxanthin I** (in Caco-2 intestinal cells)

Pro-inflammatory Mediator	Concentration of Vulgaxanthin I	% Downregulation (compared to control)	Reference
IL-6 mRNA	5 $\mu$ M	~30%	[2]
IL-6 mRNA	20 $\mu$ M	~40%	[2]
IL-6 mRNA	80 $\mu$ M	~45%	[2]
IL-8 mRNA	5 $\mu$ M	~20%	[2]
IL-8 mRNA	20 $\mu$ M	~30%	[2]
IL-8 mRNA	80 $\mu$ M	~35%	[2]
COX-2 mRNA	5 $\mu$ M	~25%	[2]
COX-2 mRNA	20 $\mu$ M	~40%	[2]
COX-2 mRNA	80 $\mu$ M	~50%	[2]
iNOS mRNA	5 $\mu$ M	~20%	[2]
iNOS mRNA	20 $\mu$ M	~35%	[2]
iNOS mRNA	80 $\mu$ M	~45%	[2]

## Skin Lightening and Hyperpigmentation Control

While direct tyrosinase inhibition data (IC50) for **Vulgaxanthin I** is not currently available, studies have shown that betaxanthins, including tyrosine-betaxanthin and dopaxanthin, can act as substrates for tyrosinase.[7][8][9][10] This interaction with the key enzyme in melanogenesis suggests a potential role for **Vulgaxanthin I** in modulating melanin production. It may act as a competitive substrate, thereby reducing the formation of melanin.



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Melanogenesis pathway and potential interaction of **Vulgaxanthin I**.

## Experimental Protocols

### Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for determining the DPPH radical scavenging activity of **Vulgaxanthin I**.

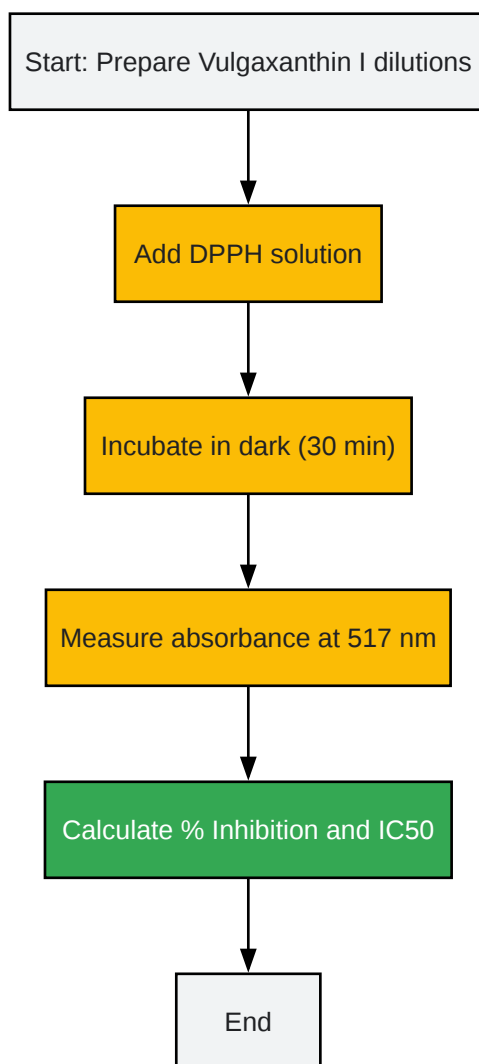
Materials:

- **Vulgaxanthin I** sample
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader (517 nm)

Procedure:

- Prepare a stock solution of **Vulgaxanthin I** in methanol.
- Prepare a series of dilutions of the **Vulgaxanthin I** stock solution.

- Prepare a 0.1 mM solution of DPPH in methanol.
- In a 96-well plate, add 100 µL of each **Vulgaxanthin I** dilution.
- Add 100 µL of the DPPH solution to each well.
- For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- Determine the IC<sub>50</sub> value, which is the concentration of **Vulgaxanthin I** required to inhibit 50% of the DPPH radicals.[\[11\]](#)[\[12\]](#)[\[13\]](#)



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Workflow for DPPH radical scavenging assay.

## Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 macrophage cell line
- DMEM (Dulbecco's Modified Eagle Medium)

- FBS (Fetal Bovine Serum)
- Lipopolysaccharide (LPS)
- **Vulgaxanthin I**
- Griess Reagent
- 96-well cell culture plate
- Cell culture incubator
- Microplate reader (540 nm)

#### Procedure:

- Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
- Pre-treat the cells with various concentrations of **Vulgaxanthin I** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
- After incubation, collect the cell culture supernatant.
- Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
- Incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm.
- A standard curve using sodium nitrite is used to quantify the amount of nitrite.
- Calculate the percentage of NO inhibition and the IC50 value.[\[14\]](#)[\[15\]](#)

## Tyrosinase Activity Assay

This protocol details the in vitro assessment of tyrosinase inhibitory activity.

#### Materials:

- Mushroom tyrosinase
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- Phosphate buffer (pH 6.8)
- **Vulgaxanthin I**
- Kojic acid (positive control)
- 96-well microplate
- Microplate reader (475 nm)

#### Procedure:

- In a 96-well plate, add 20  $\mu$ L of **Vulgaxanthin I** at various concentrations.
- Add 140  $\mu$ L of phosphate buffer to each well.
- Add 20  $\mu$ L of mushroom tyrosinase solution and incubate at 37°C for 10 minutes.
- Initiate the reaction by adding 20  $\mu$ L of L-DOPA solution.
- Incubate at 37°C for 20 minutes.
- Measure the absorbance at 475 nm to determine the amount of dopachrome formed.
- Calculate the percentage of tyrosinase inhibition and the IC<sub>50</sub> value.[\[14\]](#)[\[16\]](#)[\[17\]](#)

## Formulation Guidelines

**Vulgaxanthin I**, being a water-soluble pigment, is well-suited for incorporation into the aqueous phase of cosmetic formulations such as serums, toners, and oil-in-water (O/W) emulsions.



## Example Protocol: Oil-in-Water (O/W) Cream with **Vulgaxanthin I**

### Phase A (Water Phase):

- Deionized Water: q.s. to 100%
- Glycerin (humectant): 3-5%
- Xanthan Gum (thickener): 0.2-0.5%
- **Vulgaxanthin I** (active): 0.1-1.0%
- Preservative: As required

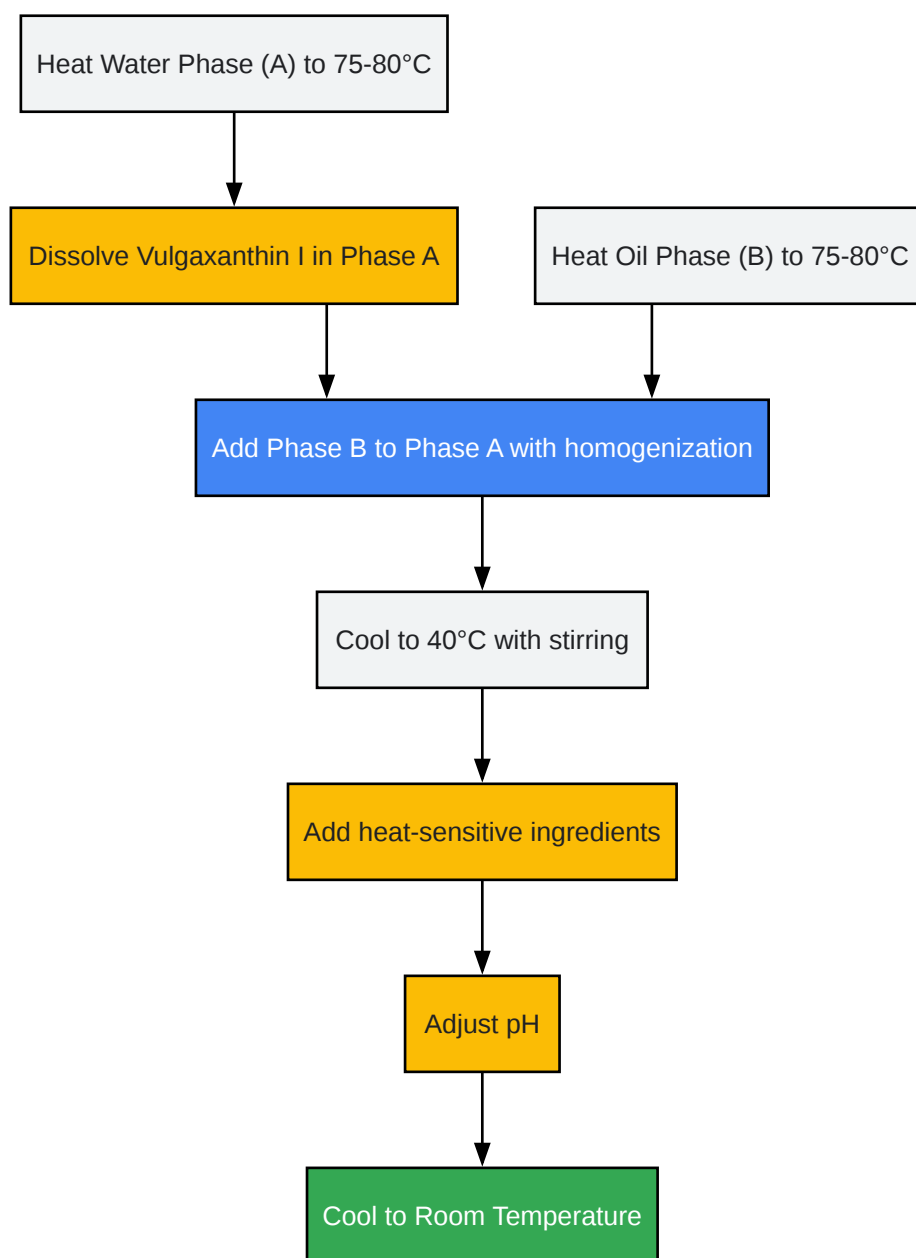
### Phase B (Oil Phase):

- Caprylic/Capric Triglyceride (emollient): 5-10%
- Cetearyl Alcohol (emulsifier/thickener): 2-4%
- Glyceryl Stearate (emulsifier): 1-3%
- Tocopherol (antioxidant for oil phase): 0.1-0.5%

### Procedure:

- Heat Phase A and Phase B separately to 75-80°C.
- Disperse **Vulgaxanthin I** in the water phase (Phase A) until fully dissolved.
- Slowly add Phase B to Phase A with continuous homogenization.
- Homogenize for 3-5 minutes to form a stable emulsion.
- Cool the emulsion to 40°C with gentle stirring.
- Add any temperature-sensitive additives (e.g., fragrance, additional actives).

- Adjust the pH to the desired range (ideally between 4.5 and 6.5 for skin compatibility and pigment stability).
- Cool to room temperature with continued gentle stirring.[11][18][19][20]



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General workflow for preparing an O/W emulsion with **Vulgaxanthin I**.

## Stability and Safety Testing

## Stability of Vulgaxanthin I

Betalains, including **Vulgaxanthin I**, are sensitive to heat, light, and pH. Stability testing of the final formulation is crucial.

### Stability Data Summary for Betalains

Condition	Observation	Reference
pH	More stable at pH 5.0 than at 3.0 or 7.0.	[21]
Temperature	Half-life at pH 5.0: 282 min at 45°C, 100 min at 55°C, 27 min at 65°C.	[21]
Light	Degradation is accelerated by light exposure, especially at higher temperatures.	General Knowledge
Formulation	Stability can be enhanced by encapsulation and the addition of antioxidants like ascorbic acid.	[5]

### Protocol: Accelerated Stability Testing

- **Temperature Stress:** Store samples of the cosmetic formulation at various temperatures (e.g., 4°C, 25°C, 40°C, and 50°C) for a period of 1-3 months.
- **Freeze-Thaw Cycles:** Subject samples to alternating cycles of freezing (-10°C for 24 hours) and thawing (25°C for 24 hours) for 3-5 cycles.
- **Light Exposure:** Expose samples to UV light in a light stability chamber to assess photostability.
- **Evaluation:** At specified time points, evaluate the samples for changes in color, odor, pH, viscosity, and emulsion integrity (phase separation).[21][22][23]

## Safety Assessment

While specific safety data for topical application of **Vulgaxanthin I** is limited, standard in vitro and clinical safety tests should be performed.

Recommended Safety Tests:

- In Vitro Skin Irritation: Using a reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™) is a validated alternative to animal testing. The test involves applying the formulation to the tissue and measuring cell viability (MTT assay) to assess irritation potential.<sup>[7][22][24][25][26][27][28]</sup>
- Skin Sensitization: The potential for allergic contact dermatitis can be evaluated using in vitro methods such as the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay, or the in vivo Local Lymph Node Assay (LLNA) in animal models if required by regulation.<sup>[8][9][16][17][29]</sup>
- Human Repeat Insult Patch Test (HRIPT): This clinical test on human volunteers is the gold standard for assessing both irritation and sensitization potential of a final cosmetic product.

## Conclusion

**Vulgaxanthin I** presents a compelling profile as a multifunctional active ingredient for cosmetic formulations, offering antioxidant and anti-inflammatory benefits. Its potential role in modulating melanogenesis warrants further investigation for skin-lightening applications. Successful formulation requires careful consideration of its stability, particularly concerning pH, temperature, and light exposure. Comprehensive stability and safety testing of the final product are essential to ensure a high-quality and safe cosmetic for the consumer. Further research is encouraged to generate more specific data on the efficacy and safety of topically applied **Vulgaxanthin I**.

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